molecular formula C10H11N3O4 B11946348 Dimethyl 1-(2-cyanoethyl)-1H-pyrazole-3,4-dicarboxylate CAS No. 882865-72-7

Dimethyl 1-(2-cyanoethyl)-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B11946348
CAS No.: 882865-72-7
M. Wt: 237.21 g/mol
InChI Key: UGVYSMXOBXJBPG-UHFFFAOYSA-N
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Description

Dimethyl 1-(2-cyanoethyl)-1H-pyrazole-3,4-dicarboxylate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of two ester groups and a cyanoethyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(2-cyanoethyl)-1H-pyrazole-3,4-dicarboxylate typically involves the reaction of 1H-pyrazole-3,4-dicarboxylic acid with dimethyl sulfate and 2-cyanoethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the esterification and alkylation processes. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(2-cyanoethyl)-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 1-(2-cyanoethyl)-1H-pyrazole-3,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 1-(2-cyanoethyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The cyanoethyl group and ester functionalities play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The pathways involved may include inhibition of enzyme activity, blocking of receptor-ligand interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1-(2-cyanoethyl)-1H-pyrazole-3,5-dicarboxylate
  • Dimethyl 1-(2-cyanoethyl)-1H-pyrazole-4,5-dicarboxylate
  • Dimethyl 1-(2-cyanoethyl)-1H-pyrazole-3,4-dicarboxamide

Uniqueness

Dimethyl 1-(2-cyanoethyl)-1H-pyrazole-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ester and cyanoethyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .

Properties

CAS No.

882865-72-7

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

dimethyl 1-(2-cyanoethyl)pyrazole-3,4-dicarboxylate

InChI

InChI=1S/C10H11N3O4/c1-16-9(14)7-6-13(5-3-4-11)12-8(7)10(15)17-2/h6H,3,5H2,1-2H3

InChI Key

UGVYSMXOBXJBPG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1C(=O)OC)CCC#N

Origin of Product

United States

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